3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine
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Overview
Description
3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine is an organic compound that belongs to the class of phenoxyamines This compound is characterized by the presence of a phenoxy group attached to a propan-1-amine backbone, with two methyl groups at the 2 and 4 positions of the phenyl ring
Preparation Methods
The synthesis of 3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine typically involves the reaction of 2,4-dimethylphenol with an appropriate alkylating agent to form the phenoxy intermediate. This intermediate is then reacted with N-methylpropan-1-amine under suitable conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to maximize yield and purity.
Chemical Reactions Analysis
3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, where substituents are introduced onto the aromatic ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phenol and amine derivatives.
Scientific Research Applications
3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine can be compared with other phenoxyamines, such as:
3-(2,4-Dimethylphenoxy)-N-ethylpropan-1-amine: Similar structure but with an ethyl group instead of a methyl group.
3-(2,4-Dimethylphenoxy)-N-isopropylpropan-1-amine: Contains an isopropyl group, leading to different steric and electronic properties.
3-(2,4-Dimethylphenoxy)-N-benzylpropan-1-amine: The presence of a benzyl group introduces additional aromatic interactions.
Properties
IUPAC Name |
3-(2,4-dimethylphenoxy)-N-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-5-6-12(11(2)9-10)14-8-4-7-13-3/h5-6,9,13H,4,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZROORFVXPJNPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCNC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629784 |
Source
|
Record name | 3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91553-70-7 |
Source
|
Record name | 3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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